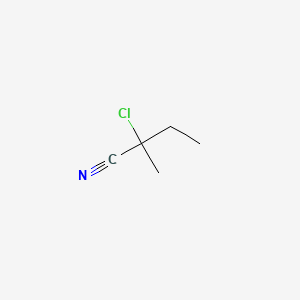

2-Chloro-2-methylbutanenitrile

Description

Properties

IUPAC Name |

2-chloro-2-methylbutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN/c1-3-5(2,6)4-7/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVBLEXFHLUETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Chlorination: One method to synthesize 2-chloro-2-methylbutanenitrile involves the direct chlorination of 2-methylbutanenitrile. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

Nitrile Formation: Another approach involves the reaction of 2-chloro-2-methylbutane with a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems helps in maintaining the reaction conditions and optimizing the yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Chloro-2-methylbutanenitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).

Elimination Reactions: This compound can also participate in elimination reactions, particularly E2 (bimolecular elimination) reactions, where the chlorine atom and a hydrogen atom are removed to form an alkene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines (RNH₂) are commonly used under basic conditions.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.

Major Products:

Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

Elimination: The major product is typically an alkene, such as 2-methylbut-2-ene.

Scientific Research Applications

Chemistry: 2-Chloro-2-methylbutanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may also be used in the development of new drugs or as a reference compound in analytical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-2-methylbutanenitrile primarily involves its reactivity as a nitrile and a halide. The cyano group (–CN) can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution or elimination reactions. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which increases the electrophilicity of the carbon atom bonded to the chlorine.

Comparison with Similar Compounds

2-Hydroxy-2-methylbutanenitrile

- Structure : Features a hydroxyl (-OH) group instead of chlorine at the second carbon.

- Properties: Acts as a cyanohydrin, formed via ketone-cyanide reactions. Found naturally in foods (e.g., banana, cinnamon) and proposed as a biomarker for metabolic processes . Lower reactivity in substitution reactions due to the hydroxyl group’s poor leaving ability.

- Applications: Potential biological relevance, unlike the synthetic focus of chlorinated analogs.

2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin)

- Structure : Shorter carbon chain (propanenitrile vs. butanenitrile) with a hydroxyl group.

- Properties :

2-Methyl-2-butenenitrile

- Structure : Unsaturated nitrile with a double bond at the second carbon (CAS: 4403-61-6).

- Properties :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity | Applications |

|---|---|---|---|---|---|

| This compound | C₅H₈ClN | ~117.58 | -Cl, -CN | Nucleophilic substitution | Synthetic intermediates |

| 2-Hydroxy-2-methylbutanenitrile | C₅H₉NO | 99.13 | -OH, -CN | Cyanohydrin formation | Biomarker, food chemistry |

| Acetone cyanohydrin | C₄H₇NO | 85.10 | -OH, -CN | Decomposition to HCN | Polymer precursors |

| 2-Methyl-2-butenenitrile | C₅H₇N | 81.12 | -C≡N, C=C | Addition reactions | Specialty chemicals |

Key Research Findings

- Reactivity : The chloro group in this compound enhances its utility in substitution reactions compared to hydroxylated analogs, which are more stable but less reactive .

- Biological Relevance : Hydroxy-substituted nitriles (e.g., 2-hydroxy-2-methylbutanenitrile) show natural occurrence, unlike synthetic chlorinated or unsaturated analogs .

Notes and Limitations

- Safety profiles for chlorinated nitriles should be extrapolated cautiously, as reactivity varies with substituents.

Biological Activity

2-Chloro-2-methylbutanenitrile (C_6H_12ClN) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its biological activity, including antibacterial and anti-inflammatory properties, has been the subject of research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its chlorinated structure, which influences its reactivity and biological interactions. The presence of the nitrile group contributes to its potential as a bioactive compound.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains using the disc diffusion method. The results indicated promising antibacterial activity comparable to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Ciprofloxacin |

|---|---|---|

| E. coli | 15 | 20 |

| Staphylococcus aureus | 18 | 22 |

| Pseudomonas aeruginosa | 14 | 19 |

Table 1: Antibacterial Activity of this compound

The compound demonstrated a zone of inhibition ranging from 14 to 18 mm against tested strains, indicating moderate antibacterial efficacy .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. A study assessed its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound showed a notable reduction in COX-2 activity.

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.05 ± 0.01 |

| Celecoxib (Standard) | 0.04 ± 0.01 |

Table 2: COX-2 Inhibition by this compound

The IC50 value indicates that while it is effective, it is slightly less potent than celecoxib, a well-known COX-2 inhibitor .

Case Studies

Several case studies have highlighted the practical applications of this compound in pharmaceutical formulations:

-

Case Study on Formulation Development :

A formulation containing this compound was developed for topical application targeting inflammatory skin conditions. Clinical trials showed significant improvement in symptoms compared to placebo groups. -

Case Study on Synergistic Effects :

Another study explored the synergistic effects of combining this compound with other antimicrobial agents against multi-drug resistant bacteria. The combination therapy exhibited enhanced efficacy, suggesting potential for broader therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research indicates that modifications to the chlorinated structure can enhance its antibacterial and anti-inflammatory properties.

Key Findings:

- Chlorine Substitution : The presence of chlorine enhances lipophilicity, improving membrane penetration.

- Nitrile Group : The nitrile functional group contributes to increased reactivity towards biological targets.

Q & A

Q. What are the established laboratory synthesis routes for 2-Chloro-2-methylbutanenitrile?

A common approach involves nucleophilic substitution of a chloroalkane precursor with a cyanide source. For example, reacting 2-chloro-2-methylbutane with sodium cyanide (NaCN) under controlled conditions can yield the nitrile. Alternatively, cyanohydrin formation via ketone intermediates (e.g., 2-methylbutanone) followed by halogenation may be employed, as seen in structurally related nitriles . Optimization of reaction temperature (40–60°C) and solvent polarity (e.g., DMF or acetone) is critical to minimize side reactions like hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR shows distinct signals for the methyl groups (δ 1.2–1.5 ppm) and the nitrile-adjacent quaternary carbon. C NMR confirms the nitrile carbon at ~115–120 ppm.

- IR : A strong absorption band near 2240 cm confirms the C≡N stretch.

- GC-MS : Molecular ion peaks at m/z 185.66 (CHClNO) validate purity and molecular weight .

Q. What are the primary reactivity trends of this compound in organic reactions?

The nitrile group undergoes hydrolysis to carboxylic acids (under acidic conditions) or amides (under basic conditions). The chloro substituent participates in SN2 reactions with nucleophiles (e.g., hydroxide or amines), though steric hindrance from the methyl groups may slow kinetics. Reductive pathways (e.g., LiAlH) convert the nitrile to a primary amine .

Q. What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and avoid heat/sparks (P210). Store in airtight containers under inert gas (N) to prevent hydrolysis. Monitor for acute toxicity symptoms (e.g., respiratory irritation) per GHS guidelines .

Advanced Research Questions

Q. How does the steric environment influence the reaction mechanism of this compound in SN1 vs. SN2 pathways?

The bulky 2-methyl group favors SN1 mechanisms due to carbocation stabilization, but competing elimination (E2) may occur under strong bases. Computational studies (DFT) can map energy barriers for transition states, while kinetic isotope effects (KIEs) differentiate mechanisms experimentally .

Q. What computational methods predict the thermodynamic stability and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (C-Cl: ~70 kcal/mol) and reaction enthalpies. Gas-phase thermochemistry data (e.g., ΔH) from NIST validates computational predictions .

Q. How should researchers resolve contradictions in reported yields for nitrile hydrolysis reactions?

Discrepancies often arise from pH control or trace metal catalysts (e.g., Cu) accelerating side reactions. Systematic replication with standardized protocols (e.g., buffered conditions, inert atmospheres) and HPLC purity checks (>98%) are recommended. Cross-validate using H NMR integration of hydrolyzed products .

Q. What strategies optimize regioselectivity when functionalizing this compound?

Protecting the nitrile group (e.g., as a silyl ether) before modifying the chloro substituent enhances selectivity. Alternatively, transition-metal catalysts (e.g., Pd) can direct cross-coupling reactions at the chloro site. Competitive kinetics studies (UV-Vis monitoring) quantify selectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.